Sporidesmolide III
Overview
Description
Sporidesmolide III: is a cyclodepsipeptide originally isolated from the fungus Pithomyces chartarum. It is the only non-N-methylated analogue of the hexadepsipeptide sporidesmolide complex, eluting in advance of the more abundant N-methyl analogues on reverse phase high-performance liquid chromatography (HPLC) . This compound is the demethyl analogue of sporidesmolide I and is comprised of D- and L-amino acids, utilizing two leucine and four valine sub-units, where two of the valines are converted to the corresponding valic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sporidesmolide III is synthesized through a series of peptide coupling reactions involving D- and L-amino acids. The synthesis involves the use of protecting groups to ensure selective reactions at specific sites. The key steps include the formation of peptide bonds between leucine and valine sub-units, followed by cyclization to form the hexadepsipeptide structure .
Industrial Production Methods: The industrial production of this compound involves fermentation of the fungus Pithomyces chartarum under controlled conditions. The compound is then extracted and purified using techniques such as solvent extraction, crystallization, and HPLC .
Chemical Reactions Analysis
Types of Reactions: Sporidesmolide III undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the molecule .
Scientific Research Applications
Sporidesmolide III has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of sporidesmolide III involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
Sporidesmolide III is unique among the sporidesmolide complex due to its non-N-methylated structure. Similar compounds include:
Sporidesmolide I: N-methylated analogue with a similar hexadepsipeptide structure.
Sporidesmolide II: Another N-methylated analogue with slight variations in the amino acid sequence.
Sporidesmolide IV: A derivative with additional modifications to the amino acid sub-units
These compounds share structural similarities but differ in their specific chemical modifications, leading to variations in their biological activities and properties .
Properties
IUPAC Name |
(3R,6R,9S,12S,15S,18S)-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N4O8/c1-15(2)13-21-31(41)43-25(19(9)10)29(39)36-24(18(7)8)28(38)34-22(14-16(3)4)32(42)44-26(20(11)12)30(40)35-23(17(5)6)27(37)33-21/h15-26H,13-14H2,1-12H3,(H,33,37)(H,34,38)(H,35,40)(H,36,39)/t21-,22+,23-,24+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQPBOFHICXBCU-HQJTZPOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803-67-4 | |
Record name | Sporidesmolide III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPORIDESMOLIDE III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HEK8TYB6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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